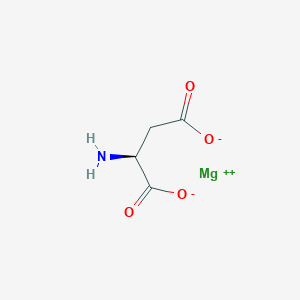

magnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate)

Description

Properties

CAS No. |

18962-61-3 |

|---|---|

Molecular Formula |

C8H14MgN2O8+2 |

Molecular Weight |

290.51 g/mol |

IUPAC Name |

magnesium bis(2-azaniumyl-4-hydroxy-4-oxobutanoate) |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2 |

InChI Key |

RXMQCXCANMAVIO-UHFFFAOYSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)[O-].C([C@@H](C(=O)O)N)C(=O)[O-].[Mg+2] |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |

Other CAS No. |

2068-80-6 18962-61-3 |

Pictograms |

Irritant |

Related CAS |

56-84-8 (Parent) |

Synonyms |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Origin of Product |

United States |

Synthesis and Characterization Methodologies for L Magnesium Aspartate

Chemical Synthesis Pathways

The synthesis of L-Magnesium Aspartate, a magnesium salt of the naturally occurring amino acid L-aspartic acid, can be achieved through various chemical pathways. wikipedia.org These methods primarily involve the reaction of L-aspartic acid with a magnesium source, with variations in reaction conditions, phases, and purification techniques influencing the final product's yield and purity.

The fundamental principle behind the synthesis of L-Magnesium Aspartate is an acid-base reaction. L-Aspartic acid, an α-amino acid, reacts with a basic magnesium compound in an aqueous medium. google.comgoogle.com Commonly used magnesium sources include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium carbonate (MgCO₃). google.com

The reaction mechanism involves the deprotonation of the two carboxylic acid groups of L-aspartic acid by the magnesium compound, leading to the formation of the magnesium salt and water (and carbon dioxide if magnesium carbonate is used). For instance, the reaction with magnesium hydroxide proceeds as follows:

2 C₄H₇NO₄ (L-Aspartic Acid) + Mg(OH)₂ (Magnesium Hydroxide) → Mg(C₄H₆NO₄)₂ (Magnesium Aspartate) + 2 H₂O

These reactions are typically carried out in water as a solvent, with the magnesium compound being added to an aqueous solution of L-aspartic acid. google.comgoogle.com The resulting magnesium aspartate remains dissolved in the solution, which then undergoes further processing steps like concentration and crystallization to isolate the final product.

A more contemporary and efficient approach to synthesizing magnesium aspartate is through solid-phase synthesis at room temperature. google.com This method avoids the use of large volumes of solvents, making it a more environmentally friendly and cost-effective process.

The procedure involves the direct mixing of L-aspartic acid powder with either magnesium oxide or magnesium hydroxide powder, typically in a 2:1 molar ratio. google.com A small amount of distilled water, constituting about 10% to 20% of the total weight of the mixed powders, is then added to facilitate a wet granulation process. google.com This addition of water initiates the reaction between the solid reactants at ambient temperature. Following the reaction, the granulated material is dried, often using convection drying at temperatures between 60-80°C, to yield the final L-Magnesium Aspartate product. This method is noted for its simplicity, reduced energy consumption, and high production efficiency. google.com

To maximize the yield and ensure the high purity of L-Magnesium Aspartate, several reaction parameters must be carefully controlled and optimized. Key parameters include temperature, pH, and the molar ratio of reactants.

In solution-based syntheses, the reaction temperature is often maintained between 70-80°C. google.com Following the reaction, the pH of the solution is a critical control point, typically adjusted to a range of 6.0 to 7.5 to ensure the complete formation of the salt and to optimize for subsequent crystallization. google.com In some documented methods, the pH is adjusted to a slightly more alkaline range of 8.0-8.5. google.com Optimization of these parameters has been shown to significantly improve product yield, with some methods reporting yields of over 90%, a substantial increase from yields that can be lower than 70%. google.com

Simulations have revealed that the pH during the dissolution of L-aspartic acid can impact the enantiomeric purity of the final product; performing this step at acidic pH values can lead to an increase in the D-aspartic acid content. nih.gov

| Parameter | Optimized Range/Condition | Reported Outcome | Source |

| Reaction Temperature | 70-80°C | Facilitates reaction kinetics in solution-based methods. | google.com |

| pH of Reaction Solution | 6.0 - 7.5 | Optimizes salt formation and prepares for crystallization. | google.com |

| Molar Ratio (Aspartic Acid:Mg Compound) | 2:1 | Ensures stoichiometric conversion in solid-phase synthesis. | google.com |

| Drying Temperature (Solid-Phase) | 60-80°C | Efficiently removes water from the granulated product. |

Organic solvents play a significant role in the isolation and purification stages of L-Magnesium Aspartate synthesis, particularly in solution-based methods. google.comresearchgate.net After the initial reaction in an aqueous solution, an organic solvent is often added to induce precipitation of the product. google.comresearchgate.net This technique, known as salting-out or anti-solvent crystallization, works by reducing the solubility of the ionic magnesium aspartate in the aqueous-organic mixture.

Commonly used organic solvents for this purpose include acetone (B3395972) and ethanol. google.comresearchgate.net The addition of a non-aqueous solvent that is miscible with water, such as ethanol, can increase the product yield to over 90%. google.com Studies have investigated the optimal volume of organic solvent needed to maximize the yield. researchgate.net Beyond improving the yield, the use of an organic solvent for precipitation can also enhance the stability of the final product's composition. researchgate.net However, some modern methods aim to avoid organic solvents altogether to improve the safety of the production environment and eliminate the risk of residual solvents in the final product. google.com

Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of L-Magnesium Aspartate is crucial, as the biological properties of the L- and D-enantiomers of aspartic acid can differ. The presence of the D-enantiomer is considered an impurity.

Chiral Capillary Zone Electrophoresis (CCZE) is a powerful and highly effective analytical technique for assessing the enantiomeric purity of L-Magnesium Aspartate. nih.govmdpi.com This method separates enantiomers based on their differential interactions with a chiral selector that is added to the background electrolyte (BGE). mdpi.com

For the analysis of magnesium aspartate, (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used as the chiral selector. nih.govmdpi.com The separation occurs within a fused-silica capillary under the influence of a high voltage. The transient diastereomeric complexes formed between the chiral selector and the L- and D-aspartate enantiomers have different electrophoretic mobilities, allowing for their separation. mdpi.com

To enhance detection sensitivity, especially for the trace-level quantification of the D-enantiomer impurity, derivatization of the amino acids is often performed. A common derivatizing agent is o-phthaldialdehyde (OPA), used in conjunction with a chiral thiol like N-acetyl-L-cysteine, which can be coupled with laser-induced fluorescence (LIF) detection for high sensitivity. nih.gov This methodology has been validated and successfully applied to determine the concentration of the D-enantiomer in bulk L-Magnesium Aspartate samples, with findings showing impurity levels ranging from 0.03% to 0.12%. nih.gov

| Parameter | Condition/Reagent | Purpose | Source |

| Technique | Chiral Capillary Zone Electrophoresis (CCZE) | Separation of enantiomers. | nih.gov |

| Chiral Selector | (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Forms transient diastereomeric complexes for separation. | nih.govmdpi.com |

| Derivatizing Agent | o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine | Enables sensitive detection via fluorescence. | nih.gov |

| Detection Method | Laser-Induced Fluorescence (LIF) | Provides high sensitivity for trace impurity analysis. | nih.gov |

| Background Electrolyte | 50 mM Phosphate (B84403) Buffer (pH 7.0) | Maintains pH and conductivity for electrophoresis. | mdpi.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

The enantiomeric purity of L-Magnesium Aspartate is a critical quality attribute, and High-Performance Liquid Chromatography (HPLC) with chiral derivatization is a powerful technique for its assessment. nih.gov This method allows for the separation and quantification of L-aspartic acid and its enantiomer, D-aspartic acid.

The principle behind this technique involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase, such as an octadecylsilane (B103800) (ODS) column. nih.gov

A common approach involves pre-column derivatization. For instance, o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine, can be used to derivatize the amino acids. nih.govresearchgate.net The resulting fluorescent diastereomers can be separated and detected with high sensitivity. nih.gov Another effective derivatizing reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), an advanced Marfey's reagent, which has demonstrated high sensitivity and good separation for chiral amino acids. nih.gov The use of such reagents allows for the detection of even trace amounts of the D-enantiomer. nih.gov

Several factors are crucial for successful separation, including the choice of the chiral derivatizing agent, the mobile phase composition, and the detector settings. For example, a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) with an acidic modifier like citric acid has been successfully employed. nih.gov The detection wavelength is selected based on the chromophore introduced by the derivatizing agent, for example, 470 nm for NBD-Cl derivatives. nih.gov

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govsigmaaldrich.com |

| Derivatization | Pre-column with a chiral reagent (e.g., OPA/N-acetyl-L-cysteine, L-FDLA) | nih.govnih.govresearchgate.net |

| Stationary Phase | Typically a reversed-phase column (e.g., ODS) | nih.gov |

| Mobile Phase | A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer | nih.gov |

| Detection | Fluorescence or UV-Vis, depending on the derivatizing agent | nih.gov |

Factors Influencing D-Aspartic Acid Content and Racemization During Synthesis

The presence of D-aspartic acid in L-Magnesium Aspartate is primarily due to racemization, the process by which an L-amino acid converts into a mixture of both L- and D-enantiomers. acs.org Several factors during the synthesis and storage of L-Magnesium Aspartate can influence the rate of racemization.

pH: The pH of the reaction mixture is a critical factor. Studies have shown that acidic conditions can elevate the D-aspartic acid content. nih.govresearchgate.net Specifically, the dissolution of L-aspartic acid at acidic pH values during the synthesis process has been identified as a contributor to increased racemization. nih.govresearchgate.net

Temperature: Elevated temperatures accelerate the rate of racemization. wikipedia.org Therefore, controlling the temperature during synthesis and storage is crucial to minimize the formation of the D-enantiomer. The synthesis of L-Magnesium Aspartate is often carried out at controlled temperatures, for example, between 70-80°C, to facilitate the reaction without promoting excessive racemization. google.comgoogle.com

Alkali and Condensing Agents: In peptide synthesis, the basicity of organic bases and the type of condensing agents used can significantly impact racemization. highfine.com While not directly related to the synthesis of the simple salt L-Magnesium Aspartate from L-aspartic acid and a magnesium source, this highlights the general sensitivity of the chiral center of aspartic acid to chemical conditions. highfine.com

Water Activity: The presence of water is necessary for racemization to occur. mpg.de Therefore, controlling the water content of the final product and storing it in a dry environment can help maintain its enantiomeric purity.

The rate of racemization of aspartic acid is known to be one of the fastest among the stable amino acids, making the control of these factors particularly important. researchgate.net

Structural Elucidation and Compositional Analysis

A thorough characterization of L-Magnesium Aspartate involves confirming its elemental composition and elucidating its molecular structure.

Quantitative Analytical Techniques for Elemental and Anionic Composition

Determining the precise amounts of magnesium and aspartate is essential to confirm the stoichiometry of the salt.

Elemental Analysis: Techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) are commonly used for the quantitative determination of magnesium. researchgate.net These methods offer high sensitivity and accuracy for metal analysis.

Anionic Composition: The aspartate content can be determined by various methods. Titrimetric methods, such as acid-base titration, can be employed. researchgate.net Chromatographic techniques like HPLC can also be used to quantify the aspartate anion. chinjmap.com

The chemical formula for magnesium aspartate is often cited as Mg(C₄H₆NO₄)₂, but analysis frequently reveals the presence of water molecules coordinated to the magnesium ion, with the dihydrate form being common. nih.govwikipedia.org Therefore, water content determination, for example by Karl Fischer titration or thermogravimetric analysis (TGA), is also a crucial part of the compositional analysis. researchgate.netresearchgate.net

| Component | Analytical Technique | Source |

| Magnesium | Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP) | researchgate.net |

| Aspartate | Titration, High-Performance Liquid Chromatography (HPLC) | researchgate.netchinjmap.com |

| Water | Karl Fischer Titration, Thermogravimetric Analysis (TGA) | researchgate.netresearchgate.net |

Spectroscopic Methods for Molecular Structure and Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in L-Magnesium Aspartate and confirming the coordination of the aspartate ligand to the magnesium ion.

The FT-IR spectrum of L-Magnesium Aspartate shows characteristic absorption bands that provide information about its molecular structure. The coordination of the magnesium ion to the carboxylate and amino groups of the aspartate ligand leads to shifts in the positions of their respective vibrational bands compared to free aspartic acid. researchgate.net

Key spectral features include:

Carboxylate (COO⁻) vibrations: The asymmetric and symmetric stretching vibrations of the carboxylate groups are particularly informative. The positions of these bands indicate the coordination mode of the carboxylate groups to the magnesium ion. researchgate.net

Amine (NH₂) vibrations: The stretching and bending vibrations of the amino group are also affected by coordination to the metal center. researchgate.net

In some studies of metal-aspartate complexes, the presence of a broad band in the region of 1627-1600 cm⁻¹ is attributed to the coordinated carboxylate group. researchgate.net The absence of the characteristic band for the un-ionized carboxyl group indicates its involvement in bonding with the metal ion. researchgate.net The formation of a metal-oxygen (Mg-O) bond can be indicated by absorption peaks in the lower frequency region of the spectrum. researchgate.netresearchgate.net

| Functional Group | **Approximate Wavenumber (cm⁻¹) ** | Vibrational Mode | Source |

| O-H (of water) | 3400-3200 | Stretching | redalyc.org |

| N-H (of amine) | 3300-3000 | Stretching | researchgate.net |

| C-H | 3000-2800 | Stretching | geoscienceworld.org |

| C=O (asymmetric stretch of carboxylate) | ~1600 | Stretching | researchgate.net |

| N-H (of amine) | ~1560 | Bending | nih.gov |

| C=O (symmetric stretch of carboxylate) | ~1400 | Stretching | nih.gov |

| Mg-O | 625-611 | Bending | researchgate.netresearchgate.net |

Biochemical and Molecular Mechanisms of L Magnesium Aspartate

Role of Magnesium in Enzymatic Processes

Magnesium is a critical cofactor for over 600 enzymatic reactions in the human body. mdpi.comwellbeingnutrition.com Its involvement is fundamental to a vast array of biochemical pathways essential for life.

Cofactor Activity in Adenosine (B11128) Triphosphatase (ATPase) Reactions

Magnesium is indispensable for the function of all enzymes that utilize or synthesize adenosine triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgtg.org.au In fact, ATP must be bound to a magnesium ion (Mg²⁺) to be biologically active, often existing as an Mg-ATP complex. wikipedia.orgnih.gov This interaction is crucial for ATPase enzymes, which catalyze the hydrolysis of ATP to release energy for various cellular processes. numberanalytics.com For instance, the sodium-potassium ATPase (Na+/K+-ATPase) pump, vital for maintaining cellular ionic balance, requires magnesium for its function. tg.org.auacs.org The Mg²⁺ ion is thought to shield the negative charges of the phosphate (B84403) groups in ATP, facilitating nucleophilic attack and phosphoryl transfer. nih.gov

Essentiality in Nucleic Acid Synthesis (DNA, RNA)

Magnesium plays a multifaceted role in the synthesis and stability of nucleic acids, deoxyribonucleic acid (DNA), and ribonucleic acid (RNA). wikipedia.orgnih.gov It is an essential cofactor for enzymes such as DNA and RNA polymerases, which are responsible for DNA replication and transcription, respectively. numberanalytics.commagnesium.caresearchgate.net Two magnesium ions are typically required at the active site of these polymerases to catalyze the formation of phosphodiester bonds. quora.com Beyond its catalytic role, magnesium stabilizes the structure of DNA and RNA by neutralizing the negative charges of the phosphate backbone, which increases the melting temperature of double-stranded DNA. wikipedia.orgmagnesium.ca This stabilization is also crucial for the structural integrity of ribosomes, the cellular machinery for protein synthesis. wikipedia.org

Involvement in Protein Synthesis and Metabolic Pathways

Protein synthesis is a highly energy-dependent process that relies heavily on magnesium. Magnesium is a cofactor for many of the enzymes involved, from those that unwind DNA for transcription to the ribosomes that translate RNA into protein. magnesium.ca Ribosomes themselves contain a significant amount of magnesium, which is essential for maintaining their complex structure. wikipedia.orgmagnesium.ca

Furthermore, magnesium is deeply integrated into numerous metabolic pathways. It is required for several steps in glycolysis and the Krebs cycle, the central pathways of cellular respiration. nsw.gov.aunsw.gov.au Enzymes such as kinases, which transfer phosphate groups from ATP, are dependent on magnesium. numberanalytics.com

Modulation of Enzyme Active Sites and Conformation

Magnesium can influence enzyme activity by directly interacting with the enzyme's active site or by inducing conformational changes. wikipedia.orgnumberanalytics.com It can bind to specific sites on an enzyme, altering its three-dimensional structure to either activate or inhibit its function. numberanalytics.com In some cases, the magnesium ion is an integral part of the active site, directly participating in the catalytic reaction. wikipedia.org For example, in some enzymes, the binding of magnesium fastens a "lid" over the active site, sequestering the substrates for catalysis. nih.gov Studies on adenylate kinase have shown that Mg²⁺ induces a conformational rearrangement of the substrates, optimizing the angle for phosphoryl transfer. nih.govdiva-portal.org

Cellular Energy Metabolism and Mitochondrial Function

Mitochondria, often called the "powerhouses of the cell," are central to cellular energy production, and their function is intrinsically linked to magnesium. wikipedia.org

Impact on Mitochondrial Oxidative Phosphorylation

Magnesium is essential for mitochondrial ATP production through oxidative phosphorylation. jci.orgnih.gov It enhances the activity of key mitochondrial dehydrogenases involved in the Krebs cycle. nih.gov Specifically, mitochondrial Mg²⁺ activates the F₀/F₁-ATP synthase, the terminal complex of the oxidative phosphorylation chain that synthesizes ATP. nih.gov Research indicates that magnesium deficiency can impair mitochondrial function, leading to decreased ATP production and increased oxidative stress. jci.orgcaringsunshine.com Conversely, adequate magnesium levels support mitochondrial efficiency and can help restore function. jci.orgcaringsunshine.com Studies in mouse models of type 2 diabetes have shown that magnesium supplementation improved mitochondrial function, increased ATP production, and reduced mitochondrial reactive oxygen species (ROS). jci.orgnih.gov

Regulation of Mitochondrial Oxygen Consumption and Respiratory Control Index

L-Magnesium Aspartate plays a role in modulating mitochondrial oxygen consumption. The aspartate component can influence metabolic pathways that provide substrates for the electron transport chain, thereby affecting oxygen demand. L-aspartate, as a precursor to oxaloacetate, can enhance the capacity of the Krebs cycle to oxidize fatty acids. jssm.org Prolonged supplementation with L-arginine-L-aspartate has been observed to reduce oxygen consumption during submaximal exercise. jssm.org

The respiratory control ratio (RCR), a measure of mitochondrial coupling and health, is defined as the ratio of the rate of oxygen consumption in the presence of adequate substrate and ADP (State 3) to the rate in the presence of substrate but absence of ADP (State 2 or leak state). nih.govplos.org While direct studies on L-Magnesium Aspartate's effect on RCR are limited, the individual components, magnesium and aspartate, are crucial for mitochondrial function. Magnesium is essential for the function of enzymes involved in oxidative phosphorylation. benatur.eu Aspartate is involved in substrate shuttling across the mitochondrial membrane. A study on isolated rat proximal tubule cells used glutamate (B1630785) and malate (B86768) to induce State 2 respiration, which is characterized by oxygen consumption in the absence of ATP formation. nih.gov Subsequent addition of ADP initiates State 3 respiration, where the F0F1-ATP synthase is the primary pathway for proton reentry into the mitochondrial matrix. nih.gov

In an in-vitro study, magnesium sulfate (B86663) was shown to reduce the rate of oxygen consumption in human cells in a dose-dependent manner. researchgate.net This suggests that magnesium levels can directly influence cellular respiration rates.

Role in Adenosine Triphosphate (ATP) Production and Cellular Energy Supply

L-Magnesium Aspartate is integral to cellular energy metabolism through its contribution to the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. benatur.eu Magnesium is a critical cofactor for the ATP synthase enzyme located in the inner mitochondrial membrane, which is responsible for the majority of ATP production through oxidative phosphorylation. benatur.euoregonstate.edu In fact, ATP primarily exists within the cell as a complex with magnesium (Mg-ATP). oregonstate.edumdpi.com

The process of cellular respiration, which converts glucose, fatty acids, and amino acids into usable energy, involves numerous magnesium-dependent enzymatic reactions. benatur.eu Key enzymes in glycolysis and the Krebs cycle, such as isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, require magnesium for their activity. benatur.eu A deficiency in magnesium can lead to inefficient metabolic pathways and reduced ATP production, resulting in fatigue. benatur.eu

Aspartic acid, the other component of L-Magnesium Aspartate, also contributes to cellular energy by participating in the malate-aspartate shuttle. This shuttle is crucial for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for use in the electron transport chain, thereby supporting ATP synthesis.

Intracellular Calcium and Magnesium Homeostasis within Mitochondria

Mitochondria are key regulators of intracellular calcium (Ca2+) and magnesium (Mg2+) levels. cellphysiolbiochem.com A significant portion, about one-third, of the total cellular magnesium is located within the mitochondria. mdpi.com The concentration of free magnesium in the mitochondrial matrix of cardiac and liver cells has been measured to be between 0.8 and 1.2 mM. nih.gov The entry of magnesium into the mitochondria is primarily mediated by the Mrs2 protein, which forms a channel in the inner mitochondrial membrane. mdpi.com

Magnesium deficiency can lead to an increase in mitochondrial calcium concentration via the mitochondrial calcium uniporter (MCU). cellphysiolbiochem.com This alteration in calcium homeostasis can, in turn, affect the mitochondrial membrane potential. cellphysiolbiochem.com Conversely, apoptosis induced by magnesium deficiency can lead to calcium leakage from the mitochondria. cellphysiolbiochem.com

Modulation of Mitochondrial Functions by Aspartate-Containing Compounds

Aspartate-containing compounds can significantly modulate mitochondrial function. L-Ornithine-L-Aspartate (LOLA), for instance, has been shown to improve mitochondrial functions in cellular models of Parkinson's disease by affecting mitochondrial calcium content, membrane potential, and reactive oxygen species (ROS) production. nih.gov The aspartic acid component of LOLA participates in the urea (B33335) cycle, aiding in the elimination of ammonia. nih.gov

Aspartate itself is a crucial amino acid for cell proliferation, and its synthesis is closely linked to mitochondrial metabolism. nih.gov The oxidative tricarboxylic acid (TCA) cycle is a central mitochondrial pathway that is responsible for both producing NADH for the electron transport chain and for the anabolic production of aspartate. nih.gov Succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain, plays a key role in this process by catalyzing the oxidation of succinate to fumarate. nih.gov

Furthermore, N-acetyl aspartate (NAA) is a metabolite whose levels can be used to assess mitochondrial function through proton magnetic resonance spectroscopy. google.comgoogle.com

Neurotransmitter System Modulation

Interaction with N-methyl-D-aspartate (NMDA) Receptors

L-Magnesium Aspartate interacts with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. wikipedia.orgoup.com The NMDA receptor is a glutamate-gated ion channel that is highly permeable to calcium ions. wikipedia.orgnih.gov A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions. wikipedia.orgnih.gov

At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion. researchgate.netfrontiersin.org This block is relieved when the neuron is depolarized, which can be initiated by the activation of other glutamate receptors like AMPA receptors. researchgate.net This dual requirement of glutamate binding and membrane depolarization makes the NMDA receptor a "coincidence detector," crucial for synaptic plasticity, learning, and memory. wikipedia.orgnih.gov

The magnesium component of L-Magnesium Aspartate directly participates in this channel-blocking function. oup.com Variations in extracellular magnesium concentration can significantly affect the response of NMDA receptors. researchgate.net Studies have shown that magnesium can also enhance NMDA-mediated currents at positive membrane potentials and increase the affinity of the NMDA receptor for its co-agonist, glycine (B1666218). nih.gov

Regulation of Glutamate Signaling Pathways

L-Magnesium Aspartate regulates glutamate signaling pathways primarily through its modulation of the NMDA receptor. Glutamate is the major excitatory neurotransmitter in the nervous system, and its signaling is tightly controlled to prevent excitotoxicity, a process where excessive neuronal stimulation leads to cell death. nih.gov

The magnesium ion from L-Magnesium Aspartate acts as a non-competitive antagonist at the NMDA receptor, preventing excessive calcium influx that can trigger excitotoxic cascades. oup.com This inhibitory modulation of glutamate signaling is considered a key mechanism behind some of the physiological effects of magnesium. oup.com

Furthermore, aspartate itself can act as an agonist at the NMDA receptor, although with lower potency than glutamate. mdpi.com The interplay between the agonistic action of aspartate and the antagonistic action of magnesium at the NMDA receptor highlights the complex regulatory role of L-Magnesium Aspartate in the glutamatergic system. The regulation of glutamate concentrations at the synapse is critical and is managed by a variety of transporters and receptors on neurons and glial cells. nih.gov

Below is a table summarizing the effects of L-Magnesium Aspartate components on key molecular targets:

| Component | Target | Effect |

| Magnesium | NMDA Receptor | Voltage-dependent channel block, modulation of glycine affinity. wikipedia.orgnih.gov |

| Magnesium | ATP Synthase | Essential cofactor for ATP production. benatur.euoregonstate.edu |

| Magnesium | Krebs Cycle Enzymes | Cofactor for enzymes like isocitrate dehydrogenase. benatur.eu |

| Aspartate | Malate-Aspartate Shuttle | Facilitates transport of reducing equivalents into mitochondria. |

| Aspartate | NMDA Receptor | Agonist (lower potency than glutamate). mdpi.com |

Mechanisms of Magnesium's Influence on Neuronal Excitability

Magnesium plays a crucial role in modulating the excitability of neurons through various mechanisms. One of its primary actions is as a natural antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. patsnap.comresearchgate.net By blocking the ion channel of the NMDA receptor, magnesium prevents the influx of calcium ions into neurons, which in turn reduces neuronal excitability and provides neuroprotective effects. patsnap.comnih.gov This action is significant in preventing excitotoxicity, a condition where excessive neuronal stimulation leads to cell damage. patsnap.com

Furthermore, magnesium influences neuronal excitability by affecting the release of neurotransmitters. It can reduce the presynaptic release of acetylcholine (B1216132), an excitatory neurotransmitter. researchgate.net Conversely, magnesium deficiency leads to increased acetylcholine release and subsequent neuromuscular hyperexcitability. researchgate.net Magnesium also modulates the release of other neurotransmitters like serotonin, glycine, and dopamine, which are important for normalizing the extrapyramidal system and other motor pathways. researchgate.net

The ion's influence extends to its interaction with other ion channels. Divalent cations like magnesium can decrease the activation of voltage-gated channels through surface charge screening effects, thereby reducing neuronal excitability. nih.gov However, it's also noted that supraphysiological concentrations of magnesium can block potassium conductances and γ-aminobutyric acid (GABA)A receptors. nih.gov

The following table summarizes the key mechanisms by which magnesium influences neuronal excitability:

| Mechanism | Effect on Neuronal Excitability | Key Proteins/Receptors Involved |

| NMDA Receptor Antagonism | Decreases | NMDA Receptor |

| Neuronal Membrane Stabilization | Decreases | Voltage-gated ion channels |

| Modulation of Neurotransmitter Release | Decreases (e.g., acetylcholine) | Presynaptic proteins |

| Surface Charge Screening | Decreases | Voltage-gated ion channels |

Signal Transduction and Ion Homeostasis

Magnesium is integral to cellular signal transduction and the maintenance of ion homeostasis, processes that are fundamental to numerous physiological functions.

Magnesium is a critical cofactor for a vast number of enzymes, estimated to be over 300, that are involved in diverse biochemical reactions, including those central to cellular signaling. nih.gov It is essential for the phosphorylation of proteins, a key mechanism in signal transduction, as it is required for the formation of the cell-signaling molecule cyclic adenosine monophosphate (cAMP). oregonstate.edu

Research has shown that magnesium can modulate various signaling pathways. For instance, in smooth muscle cells, a high magnesium concentration can promote cell cycle activation by up-regulating cyclin D1 and Cdk4 and down-regulating p21cip1 and p27kip1. jle.com In human bone marrow-derived mesenchymal stem cells, magnesium stimulation leads to the translocation of hypoxia-inducible factors (HIFs) into the nucleus, inducing the production of collagen X-α1 and vascular endothelial growth factor (VEGF). researchgate.net Furthermore, magnesium is implicated in the activation of the ERK1/2-dependent pathway, which stimulates cell cycle progression. jle.com The regulation of cell cycle inhibitory proteins like p27kip1 and p21cip1 appears to be a common feature of magnesium-dependent control of cell growth. jle.com

Magnesium is essential for the active transport of both calcium and potassium ions across cell membranes. nih.govoregonstate.edu This process is vital for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm. nih.govoregonstate.edu The energy for this active transport is often supplied by ATP, and magnesium is crucial for all ATPase activity. regulations.gov Specifically, the Na+/K+-ATPase system, which maintains the transmembrane gradients for sodium and potassium, is magnesium-dependent. e-safe-anaesthesia.org This makes magnesium a key player in determining the electrical potential across cell membranes. e-safe-anaesthesia.org

Severe magnesium deficiency can disrupt mineral homeostasis, leading to low serum levels of calcium (hypocalcemia) and potassium (hypokalemia). nih.gov Studies on human platelets have indicated that at a physiological pH (between 7.1 and 7.9), magnesium decreases the permeability of the cell membrane to potassium. nih.gov

Magnesium is often referred to as "nature's physiologic calcium blocker". regulations.govjceionline.orgnih.gov It directly competes with calcium for binding sites on various proteins and can block calcium channels. regulations.gove-safe-anaesthesia.org In vascular smooth muscle, magnesium has been shown to block the entry of calcium through receptor-operated channels, and high external magnesium concentrations depress the reactivity of this tissue to calcium. regulations.gov

This antagonistic relationship is crucial in modulating neuromuscular activity. regulations.gov By inhibiting the influx of calcium, magnesium can depress myocardial contractility and inhibit the release of catecholamines from both the adrenal medulla and peripheral adrenergic terminals. e-safe-anaesthesia.org This calcium-blocking effect is also central to its anti-arrhythmic properties. e-safe-anaesthesia.org

The following table summarizes the key aspects of magnesium's role in signal transduction and ion homeostasis:

| Process | Role of Magnesium | Key Molecules/Systems Involved |

| Cellular Signaling | Cofactor for kinases, regulates cAMP formation, modulates pathways like ERK1/2. | ATP, cAMP, Cyclins, CDKs, HIFs |

| Active Ion Transport | Essential for ATPase activity, powers Na+/K+ pump. | Na+/K+-ATPase |

| Calcium Antagonism | Blocks calcium channels, competes for binding sites. | Calcium channels, Calcium-binding proteins |

Influence on Other Metabolic Pathways

Magnesium's role extends beyond neuronal function and ion transport, significantly influencing key metabolic pathways.

Magnesium is a critical cofactor for numerous enzymes involved in the metabolism of carbohydrates and lipids. nih.govnih.gov It is required for enzymes involved in carbohydrate oxidation and the transport of glucose across cell membranes. jrenendo.com Specifically, magnesium affects both phosphorylase b kinase activity and glucose transporter protein 4 (GLUT4) activity, which are involved in releasing glucose-1-phosphate from glycogen (B147801) and regulating glucose translocation into the cell, respectively. frontiersin.org

Studies have indicated that reduced blood magnesium levels are associated with a significant decline in insulin-mediated glucose uptake. jrenendo.com Magnesium deficiency can contribute to the development of insulin (B600854) resistance and type 2 diabetes by affecting the activity of the Na/K-ATPase enzyme, promoting pancreas inflammation, and altering lipid metabolism. jrenendo.com Higher dietary magnesium intake has been associated with lower body fat in individuals with impaired glucose tolerance. frontiersin.org

In terms of lipid metabolism, magnesium is involved in the synthesis of lipids. nih.gov A balanced magnesium status appears to be a prerequisite for adequate carbohydrate metabolism, and supplementation has shown beneficial effects in diabetic patients by reducing plasma glucose levels. researchgate.net

Interplay with Vitamin D Metabolism

L-Magnesium Aspartate serves as a bioavailable source of the essential mineral magnesium, which plays an indispensable and multifaceted role in the metabolism of vitamin D. The relationship is not merely associative but deeply synergistic, as magnesium is a critical cofactor for key enzymatic and transport processes that govern the synthesis, activation, and bioavailability of vitamin D. medicalnewstoday.commdpi.comresearchgate.netresearchgate.net Without sufficient magnesium, the metabolic pathway of vitamin D is significantly hampered, rendering supplementation with vitamin D potentially ineffective. medicalnewstoday.commdpi.com

The biochemical interplay is centered on magnesium's function as a cofactor for the principal enzymes that metabolize vitamin D and its role in the transport and receptor interaction of this vital hormone. researchgate.netsid.irfrontiersin.org

Magnesium as an Essential Enzymatic Cofactor

The conversion of biologically inert vitamin D (from diet or skin synthesis) into its hormonally active form, calcitriol (B1668218), is a multi-step process that occurs primarily in the liver and kidneys. mdpi.comresearchgate.net All of the enzymes involved in this metabolic cascade appear to be magnesium-dependent. researchgate.net

Hepatic 25-Hydroxylation: The initial step involves the conversion of vitamin D (cholecalciferol or ergocalciferol) to calcifediol (B1668214) (25-hydroxyvitamin D [25(OH)D]) in the liver. This reaction is catalyzed by the enzyme 25-hydroxylase (a cytochrome P450 enzyme, CYP2R1), which requires magnesium for its optimal activity. mdpi.commdpi.comsid.irfrontiersin.org

Renal 1α-Hydroxylation: The subsequent and most critical activation step occurs in the kidneys, where 25(OH)D is converted into calcitriol (1,25-dihydroxyvitamin D [1,25(OH)2D]), the most potent and biologically active form of vitamin D. mdpi.com This conversion is mediated by the enzyme 1α-hydroxylase (CYP27B1), a process that is fundamentally magnesium-dependent. mdpi.comsid.irfrontiersin.org A deficiency in magnesium can impair this step, leading to reduced levels of active vitamin D. mdpi.com

Catabolism and Regulation: Magnesium also acts as a cofactor for 24-hydroxylase (CYP24A1), the enzyme responsible for initiating the degradation of both 25(OH)D and the active 1,25(OH)2D into inactive metabolites. mdpi.commdpi.comsid.ir This role suggests that magnesium is crucial not only for activating vitamin D but also for regulating its levels, preventing potential toxicity from excessive concentrations. sid.irjustvitamins.co.uk

Table 1: Magnesium-Dependent Enzymes in Vitamin D Metabolism

| Enzyme | Primary Location | Function | Magnesium Dependency |

|---|---|---|---|

| 25-hydroxylase (e.g., CYP2R1) | Liver | Converts Vitamin D to 25-hydroxyvitamin D [25(OH)D]. mdpi.comsid.ir | Acts as a required cofactor for enzymatic activity. mdpi.comsid.irfrontiersin.org |

| 1α-hydroxylase (CYP27B1) | Kidneys | Converts 25(OH)D to the active form, 1,25-dihydroxyvitamin D [1,25(OH)2D]. mdpi.comsid.ir | Acts as a required cofactor for the synthesis of the active hormone. mdpi.comsid.ir |

| 24-hydroxylase (CYP24A1) | Kidneys, other tissues | Initiates the catabolism (breakdown) of 25(OH)D and 1,25(OH)2D to inactive forms. mdpi.comsid.ir | Functions as a cofactor, aiding in the regulation of vitamin D levels. mdpi.comsid.irfrontiersin.org |

Function in Vitamin D Transport and Receptor Interaction

Beyond its enzymatic role, magnesium is vital for the effective transport and cellular action of vitamin D.

Vitamin D-Binding Protein (VDBP): For vitamin D and its metabolites to travel through the bloodstream to the liver, kidneys, and target tissues, they must be bound to a carrier protein called the Vitamin D-Binding Protein (VDBP). mdpi.comfrontiersin.orgfrontiersin.org The binding of vitamin D to VDBP is a magnesium-dependent process. mdpi.comsid.irfrontiersin.orgnih.gov Therefore, adequate magnesium status is necessary for the efficient delivery of vitamin D metabolites to their sites of action. mdpi.com

Vitamin D Receptor (VDR) Expression: There is evidence to suggest that magnesium deficiency may reduce the number of available Vitamin D Receptors (VDRs) in target cells. sid.iroup.com The VDR is the nuclear receptor that binds to the active 1,25(OH)2D, initiating the genomic effects of vitamin D. A reduction in VDR expression could diminish the biological response to vitamin D, even if circulating levels of the active hormone are adequate. oup.com

Detailed Research Findings

Clinical and observational studies have substantiated the critical nature of the magnesium-vitamin D interplay. A significant finding is the existence of "magnesium-dependent vitamin D-resistant rickets," a clinical condition where individuals exhibit symptoms of vitamin D deficiency that cannot be corrected by vitamin D administration alone. sid.iroup.comnih.gov The resistance is overcome, and biochemical parameters of vitamin D status improve only after magnesium supplementation is introduced. sid.iroup.comnih.gov

Furthermore, research has demonstrated that magnesium plays a key role in optimizing vitamin D status. A randomized trial found that magnesium supplementation had a regulatory effect based on an individual's baseline vitamin D levels. In participants with lower initial concentrations of 25(OH)D (approaching deficiency), magnesium supplementation led to an increase in their levels. medicalnewstoday.comnih.govresearchgate.net Conversely, in those with higher baseline levels, magnesium supplementation tended to decrease their 25(OH)D levels, suggesting a homeostatic, modulating role. medicalnewstoday.comnih.govresearchgate.net This indicates that an optimal magnesium status may be crucial for maintaining vitamin D levels within a healthy physiological range. justvitamins.co.uk

Table 2: Summary of Key Research Findings on Magnesium-Vitamin D Interaction

| Research Finding | Biochemical Implication |

|---|---|

| Magnesium supplementation reverses resistance to vitamin D treatment in patients with "magnesium-dependent vitamin-D-resistant rickets". sid.iroup.comnih.gov | Confirms that magnesium is essential for the proper metabolic activation and function of vitamin D. Without it, the pathway is blocked. |

| Magnesium supplementation increases 25(OH)D levels in individuals with baseline concentrations below ~30 ng/mL. medicalnewstoday.comnih.govresearchgate.net | Suggests magnesium enhances the synthesis or stability of 25(OH)D, likely by supporting the function of 25-hydroxylase, especially when levels are low. |

| Magnesium supplementation decreases 25(OH)D levels in individuals with higher baseline concentrations (e.g., ~30 to 50 ng/mL). medicalnewstoday.comnih.govresearchgate.net | Indicates a regulatory role for magnesium, possibly by acting as a cofactor for the catabolic enzyme 24-hydroxylase to prevent excessive vitamin D levels. |

| High dietary magnesium intake is associated with a significantly reduced risk of vitamin D deficiency. medicalnewstoday.comnih.govharvard.edu | Highlights the foundational requirement of sufficient magnesium for maintaining adequate vitamin D status in the general population. |

Cellular and Systemic Transport Mechanisms of L Magnesium Aspartate

Gastrointestinal Absorption Mechanisms of Magnesium and Aspartate

Paracellular transport is a passive process that accounts for the majority (80-90%) of intestinal magnesium absorption. mdpi.comresearchgate.net This pathway involves the movement of Mg²⁺ ions through the small spaces, or tight junctions, located between adjacent epithelial cells (enterocytes). The primary driving force for this transport is the electrochemical gradient, particularly the high concentration of magnesium in the intestinal lumen following ingestion. researchgate.netimrpress.com

This transport route is most significant in the leaky epithelia of the small intestine. imrpress.com The permeability of these tight junctions is regulated by a family of proteins known as claudins. While specific claudins like claudin-16 and claudin-19 are known to form magnesium-permeable channels in the kidney, the exact claudins responsible for this function in the small intestine are still under investigation, as Cldn-16 and -19 are not expressed there. wjgnet.com The efficiency of paracellular absorption is directly proportional to the concentration of soluble Mg²⁺ in the lumen; therefore, the high solubility of organic magnesium salts like L-Magnesium Aspartate contributes to a greater availability of free Mg²⁺ for this pathway.

When luminal magnesium concentrations are low, the active transcellular pathway becomes the predominant mechanism for absorption. mdpi.commedscape.com This regulated process involves the movement of Mg²⁺ through the enterocyte itself and consists of three steps: luminal entry, transit through the cytosol, and extrusion across the basolateral membrane into the bloodstream. imrpress.com

Luminal Uptake: The entry of Mg²⁺ from the intestinal lumen into the cell is primarily mediated by specific ion channels, most notably the Transient Receptor Potential Melastatin members 6 and 7 (TRPM6 and TRPM7). mdpi.commedscape.com These channels allow Mg²⁺ to move down its steep electrochemical gradient into the cell. imrpress.com The expression of these channels is a key regulatory point; for instance, in states of magnesium deficiency, the body can up-regulate these transporters to increase absorption efficiency. mdpi.com

Basolateral Extrusion: Once inside the enterocyte, Mg²⁺ must be transported out of the cell and into the circulation against an unfavorable electrochemical gradient. This process requires active transport. The leading proposed mechanism for basolateral extrusion is a sodium-magnesium (Na⁺/Mg²⁺) exchanger, such as Cyclin M4 (CNNM4), which utilizes the energy stored in the sodium gradient maintained by the Na⁺/K⁺-ATPase pump. nih.govmedscape.com

The aspartate component of L-Magnesium Aspartate may play a synergistic role. Kinetic studies have shown that L-aspartate can stimulate the uptake of Mg²⁺. nih.gov Aspartate itself is co-transported with potassium ions (K⁺), and it is suggested that K⁺ binding to the aspartate carrier increases the transport system's affinity for the amino acid. nih.gov This interplay suggests that the absorption of the two components of L-Magnesium Aspartate may be interconnected.

The bioavailability of magnesium is significantly influenced by the salt form with which it is paired. The primary factor differentiating the bioavailability of various magnesium salts is their solubility in the intestinal fluid. Organic magnesium salts, such as aspartate, citrate (B86180), and lactate (B86563), generally exhibit higher solubility and, consequently, greater bioavailability than inorganic forms like magnesium oxide. nih.gov

Studies consistently show that organic salts lead to higher urinary excretion and serum magnesium levels compared to inorganic salts. nih.gov For instance, the fractional absorption for magnesium chloride has been reported at 4%, while for magnesium lactate and aspartate, it ranges from 9-11%. Magnesium oxide, a common inorganic salt, is almost insoluble in water and shows poor absorption. nih.gov In contrast, a salt like magnesium citrate has high solubility even in low acid concentrations. This enhanced solubility means more elemental magnesium is available in an ionized form to be absorbed via both paracellular and transcellular pathways.

Interactive Data Table: Bioavailability of Different Magnesium Salts

| Magnesium Salt | Type | Relative Bioavailability | Key Findings | Citations |

| Magnesium Aspartate | Organic | High | Equivalent bioavailability to magnesium chloride and lactate. | droracle.aiconsensus.app |

| Magnesium Malate (B86768) | Organic | Highest | Shows the highest area under the curve in pharmacokinetic studies. | nih.gov |

| Magnesium Acetyl Taurate | Organic | High | Rapidly absorbed and demonstrates high tissue concentration in the brain. | nih.govdroracle.ai |

| Magnesium Chloride | Inorganic/Organic | High | Good bioavailability, comparable to lactate and aspartate. | droracle.aiconsensus.app |

| Magnesium Lactate | Organic | High | Good bioavailability, comparable to chloride and aspartate. | droracle.aiconsensus.app |

| Magnesium Citrate | Organic | Moderate to High | More bioavailable than oxide; solubility is significantly higher. | nih.govnih.gov |

| Magnesium Oxide | Inorganic | Low | Poor solubility and low absorption rates. | nih.govnih.govdroracle.ai |

| Magnesium Sulfate (B86663) | Inorganic | Low | Limited data, but generally considered to have low bioavailability. | nih.govdroracle.ai |

| Note: While containing the inorganic chloride ion, its salt properties often lead to higher solubility and bioavailability compared to other inorganic forms like oxide. |

Intracellular Magnesium Transport and Homeostasis

Once absorbed into the circulation, magnesium is distributed to cells throughout the body. Maintaining intracellular magnesium homeostasis is vital, as Mg²⁺ is the second most abundant intracellular cation and a crucial cofactor for hundreds of enzymes. tg.org.aunih.gov This regulation is achieved through a sophisticated network of channels and exchangers on both the plasma membrane and the membranes of intracellular organelles. nih.govnih.gov

The transport of Mg²⁺ across cell membranes is mediated by specific proteins that facilitate its movement. These transporters can be broadly categorized as channels, which primarily handle Mg²⁺ influx, and exchangers, which are mainly responsible for Mg²⁺ efflux. nih.gov

Magnesium Influx Channels:

TRPM6 and TRPM7: These are the most well-characterized Mg²⁺-permeable channels in mammalian cells. nih.govnih.gov They are unique in that they possess both channel and enzyme (kinase) functions, earning them the name "chanzymes." mdpi.com They are essential for cellular magnesium uptake.

Magnesium Transporter 1 (MagT1): This is another identified transporter that facilitates Mg²⁺ influx into epithelial cells. nih.govmdpi.com

Magnesium Efflux Exchangers:

Solute Carrier Family 41 (SLC41): Members of this family, particularly SLC41A1, function as Na⁺/Mg²⁺ exchangers. mdpi.com They play a critical role in extruding Mg²⁺ from the cell, a process powered by the sodium gradient.

Cyclin and CBS Domain Divalent Metal Cation Transport Mediators (CNNM): This family of proteins, including CNNM2 and CNNM4, are also implicated in magnesium extrusion and are vital for systemic magnesium balance. mdpi.com

Within the cell, magnesium is not uniformly distributed but is compartmentalized, with significant stores located in the endoplasmic reticulum (ER) and mitochondria. nih.govjle.com

Mitochondrial Magnesium Transport: Mitochondria are recognized as major intracellular reservoirs of Mg²⁺. nih.govresearchgate.net The inner mitochondrial membrane contains the mitochondrial RNA splicing 2 protein (Mrs2), which mediates Mg²⁺ influx into the mitochondrial matrix. mdpi.comjle.com The release of Mg²⁺ from mitochondria back into the cytosol can be triggered by events such as mitochondrial depolarization. researchgate.net For example, treatment with uncouplers like FCCP induces a rapid increase in cytosolic Mg²⁺ concentration, sourced from the mitochondria. researchgate.net This mitochondrial pool of magnesium is crucial for regulating cellular energy metabolism, as many enzymes in the tricarboxylic acid cycle and oxidative phosphorylation are Mg²⁺-dependent. nih.gov

Endoplasmic Reticulum Magnesium Dynamics: The endoplasmic reticulum (ER) also serves as an important intracellular Mg²⁺ store, with a free Mg²⁺ concentration estimated to be around 1.0 mM. nih.govjle.com However, the molecular mechanisms governing Mg²⁺ transport across the ER membrane are less clearly defined than those for mitochondria. nih.gov It is known that the release of other ions, such as calcium (Ca²⁺), from the ER can influence Mg²⁺ dynamics. Because Ca²⁺ and Mg²⁺ can compete for common binding sites on intracellular proteins and ligands like ATP, a large release of Ca²⁺ from the ER can displace bound Mg²⁺, transiently increasing the free cytosolic Mg²⁺ concentration. ahajournals.org This crosstalk highlights the integrated nature of intracellular ion homeostasis.

Identification and Functional Analysis of Specific Magnesium Transporters (e.g., Mrs2, CNNM, TRPM families)

The movement of magnesium across cellular membranes is a tightly regulated process facilitated by several families of specialized protein transporters. These transporters are crucial for maintaining magnesium homeostasis within cells and throughout the body. nih.gov

Mrs2 Family: The mitochondrial RNA splicing 2 (Mrs2) protein family, along with the related CorA/MGT proteins in prokaryotes and plants, are primary transporters responsible for magnesium influx into mitochondria and cells. nih.govnih.gov In plants like bananas and maize, multiple MRS2 genes have been identified, and functional analyses have confirmed their role as magnesium transporters. nih.govoup.com For instance, in Musa acuminata (banana), ten MaMRS2 genes were identified, with several members demonstrating the ability to transport magnesium when tested in mutant systems. nih.govnih.gov These transporters are characterized by conserved structural motifs, such as the GMN (Gly-Met-Asn) motif, which is critical for their function. oup.commdpi.commdpi.com

CNNM Family: The Cyclin and CBS Domain Divalent Metal Cation Transport Mediator (CNNM) family consists of four members in humans (CNNM1-4). nih.gov These proteins are believed to function as magnesium efflux transporters, playing a role in extruding Mg²⁺ from cells to maintain intracellular concentrations. oup.comnih.gov Their activity is crucial for magnesium reabsorption in the intestine and kidneys. oup.comnih.gov The function of CNNM proteins is still under investigation, with some studies suggesting they act as direct Na⁺/Mg²⁺ exchangers, while others propose they may be sensors or regulators of other transport systems. nih.govresearchgate.net Dysfunction of CNNM proteins has been linked to conditions like inherited hypomagnesemia. oup.comnih.gov

Interactive Data Table: Key Magnesium Transporter Families

| Transporter Family | Primary Function | Key Members | Location | Functional Characteristics |

| Mrs2/CorA/MGT | Magnesium Influx | Mrs2, MaMRS2, ZmMGT | Mitochondria, Cell Membrane | Contains conserved GMN motif essential for Mg²⁺ transport. oup.commdpi.commdpi.com |

| CNNM | Magnesium Efflux | CNNM1-4 | Cell Membrane (especially kidney, intestine) | Acts as Na⁺/Mg²⁺ exchanger; regulated by PRL proteins. nih.govoup.comnih.gov |

| TRPM | Magnesium Influx | TRPM6, TRPM7 | Cell Membrane (epithelial cells) | Functions as a "chanzyme" with both channel and kinase domains. nih.govnih.govphysiology.org |

L-Aspartate Transport Mechanisms

The transport of L-aspartate across cell membranes is facilitated by specific permeases, which are proteins that act as channels or carriers for amino acids.

Cellular Influx and Efflux Systems for L-Aspartate

Cells possess both influx (uptake) and efflux (export) systems to manage the intracellular concentration of amino acids like L-aspartate. These systems are vital for cellular metabolism and growth. mdpi.compreprints.orgresearchgate.net The transport of L-aspartate is an active process, often coupled with the movement of ions like potassium (K⁺). nih.gov Studies in microorganisms have shown that the influx of L-aspartate can be stimulated by extracellular potassium, suggesting a co-transport mechanism where K⁺ binds to the aspartate carrier. nih.gov Efflux pumps, which are transport proteins that actively move substances out of the cell, also play a role in maintaining cellular homeostasis by preventing the toxic accumulation of metabolites. nih.govnih.gov

Functional Characterization of Specific Aspartate Permeases (e.g., YdgF, YvbW, YveA)

Research in bacteria, particularly Bacillus licheniformis, has identified and characterized several amino acid permeases involved in L-aspartate transport. mdpi.compreprints.orgresearchgate.net

YdgF, YvbW, and YveA have been predicted and experimentally verified to be involved in the active transport of L-aspartate. mdpi.compreprints.orgresearchgate.net

Studies involving gene knockout and overexpression have demonstrated the roles of these proteins. Strains lacking the genes for these permeases showed significantly inhibited growth when L-aspartate was the sole carbon and nitrogen source. mdpi.compreprints.org

Overexpression of these proteins led to an increased accumulation of intracellular L-aspartate. mdpi.com

These transporters are not exclusively specific to L-aspartate and can transport other amino acids as well. For example, YdgF also showed an ability to absorb D-Serine and L-Glutamate. mdpi.com YveA is known to mediate the uptake of both L-aspartate and L-glutamate in Bacillus subtilis. mdpi.com

**Interactive Data Table: Characterized L-Aspartate Permeases in *Bacillus licheniformis***

| Permease | Primary Substrate(s) | Effect of Knockout on Growth (with L-Asp) | Effect of Overexpression |

| YdgF | L-Aspartate, D-Serine, L-Glutamate | Significantly Inhibited mdpi.compreprints.org | Increased L-Aspartate accumulation mdpi.com |

| YvbW | L-Aspartate, Leucine, D-Serine, D-Alanine | Significantly Inhibited mdpi.compreprints.org | Increased L-Aspartate accumulation mdpi.com |

| YveA | L-Aspartate, L-Glutamate | Significantly Inhibited mdpi.compreprints.org | Increased L-Aspartate accumulation mdpi.com |

Transplacental Transfer Dynamics of Aspartate and Magnesium

The placenta acts as a critical interface for nutrient exchange between the mother and the developing fetus. The transport of magnesium and aspartate across this barrier is essential for fetal development. utrgv.eduejgm.co.uk

In Vitro Perfusion Models for Placental Transport Studies

The dual perfusion of a human placental lobule is a valuable in vitro model used to study the transfer of substances from the maternal to the fetal circulation. nih.gov This technique involves perfusing both the maternal and fetal sides of a placental cotyledon with a culture medium and analyzing the changes in the concentration of substances in both circuits over time. nih.govresearchgate.netresearchgate.net This model allows for the direct measurement of transport rates and the study of placental metabolism without confounding systemic factors.

Placental Metabolism and Uptake of Aspartate and Magnesium

Studies using the in vitro placental perfusion model have provided key insights into the handling of magnesium and aspartate.

Magnesium: Magnesium is actively transported across the placenta, leading to higher concentrations in the fetal circulation compared to the maternal side. Magnesium sulfate is a compound known to cross the vasculo-syncytial membrane of the placenta. utrgv.edu Adequate maternal magnesium levels are crucial for healthy fetal growth and development. utrgv.edu

Aspartate: In contrast to magnesium, studies have shown that there is no significant net transfer of L-aspartate from the maternal to the fetal circuit, even when maternal concentrations are elevated tenfold. nih.govresearchgate.net Instead, the placenta actively takes up and metabolizes L-aspartate from both the maternal and fetal sides. nih.gov This active uptake and metabolism by the placenta suggest that it utilizes aspartate for its own metabolic needs, such as the synthesis of other molecules, rather than directly transferring it to the fetus. The placenta itself can produce amino acids like glutamate (B1630785) and aspartate. ejgm.co.uk

Pre Clinical and in Vitro Mechanistic Investigations of L Magnesium Aspartate

In Vitro Studies on Cellular Metabolism and Function

Investigations on Isolated Mitochondrial Function

Mitochondria, often referred to as the powerhouses of the cell, are critical for energy production through oxidative phosphorylation. Magnesium is an essential cation for numerous mitochondrial functions, including the activity of several dehydrogenases involved in the Krebs cycle and the F0F1-ATPase responsible for ATP synthesis. nih.gov Studies on isolated mitochondria have been instrumental in understanding the direct impact of magnesium on these processes.

Research utilizing isolated mitochondria from various tissues, such as the liver and heart, has demonstrated the regulatory role of magnesium in cellular respiration. acs.org The transport of magnesium across the inner mitochondrial membrane is a key factor in modulating mitochondrial activities. For instance, the activity of enzymes like α-ketoglutarate dehydrogenase is influenced by matrix magnesium concentrations. acs.org Depletion of mitochondrial magnesium has been shown to inhibit the oxidation of substrates like α-ketoglutarate and pyruvate (B1213749), leading to decreased respiration and a lower membrane potential. acs.org Conversely, the reintroduction of magnesium can reverse these effects, highlighting its direct involvement in mitochondrial respiratory control. acs.org

It is important to note that the process of isolating mitochondria can itself induce structural and functional alterations compared to their state within intact cells. plos.org These changes can include fragmentation of the mitochondrial network and altered respiratory kinetics. plos.org Therefore, while studies on isolated mitochondria provide valuable mechanistic insights, the findings are often complemented with research on more intact systems.

Table 1: Effects of Magnesium on Isolated Mitochondrial Respiration

| Substrate | Metabolic State | Effect of Mg2+ Depletion | Effect of Mg2+ Restoration |

|---|---|---|---|

| α-ketoglutarate | State 3 & 4 | Inhibition of oxidation | Reversal of inhibition |

| Pyruvate | State 3 & 4 | Inhibition of oxidation | Reversal of inhibition |

| Succinate (B1194679) | State 4 | Stimulation of oxidation | - |

Cellular Models for Studying Ion Homeostasis and Signaling Pathways

Magnesium is the second most abundant intracellular cation and plays a crucial role in maintaining cellular ion homeostasis and participating in various signaling pathways. nih.govnih.gov Cellular models, such as cultured cell lines, have been employed to investigate the mechanisms of magnesium transport across the plasma membrane and its influence on intracellular signaling cascades.

The regulation of intracellular free magnesium concentration is a complex process involving various transporters and channels. nih.govmdpi.com Studies using cellular models have helped to characterize these transport systems, including the transient receptor potential melastatin (TRPM) family of cation channels, particularly TRPM6 and TRPM7, which are key players in magnesium influx. mdpi.com The activity of these channels can be modulated by various factors, and their dysfunction can lead to disturbances in cellular magnesium levels.

Furthermore, magnesium is known to influence signaling pathways that are critical for cellular responses to external stimuli. For example, magnesium can modulate the activity of kinases and phosphatases, thereby affecting downstream signaling events. nih.gov It also plays a role in regulating calcium signaling, as magnesium can compete with calcium for binding sites on various proteins and channels. nih.gov This interplay between magnesium and other ions is fundamental for processes such as neurotransmission and muscle contraction.

Placental Perfusion Models for Nutrient Transfer and Metabolism

The placenta is a vital organ for fetal development, responsible for the transfer of nutrients and the removal of waste products between the mother and the fetus. In vitro placental perfusion models are sophisticated systems that allow for the study of nutrient transport and metabolism under controlled conditions, mimicking the in vivo environment. nih.gov

Research using human placental perfusion models has investigated the transfer of L-magnesium aspartate. One study examined the influence of administering magnesium aspartate hydrochloride to the maternal circuit on the aspartate concentration in the fetal circuit. nih.gov The results indicated that while magnesium levels increased in the fetal circuit, there was no net transfer of aspartate across the placenta. nih.gov This suggests that the placenta actively takes up and metabolizes aspartate. nih.gov The study also found that the viability and metabolic parameters of the placenta remained stable, indicating that the administration of magnesium aspartate hydrochloride did not adversely affect placental function. nih.gov

These models are crucial for understanding how nutrients are handled by the placenta and for assessing the potential impact of various substances on fetal development. qmul.ac.uksoton.ac.uk

Table 2: Nutrient Transfer in a Human Placental Perfusion Model with Magnesium Aspartate Hydrochloride

| Substance | Observation in Fetal Circuit | Implication |

|---|---|---|

| Magnesium | Slow increase in concentration | Transfer across the placenta |

Animal Model Research on Physiological Responses and Mechanistic Pathways

Animal models provide an invaluable platform for investigating the systemic effects of L-magnesium aspartate and understanding its role in complex physiological processes. These studies allow for the examination of its influence on stress responses, cardiovascular function, and the underlying mechanistic pathways in a whole-organism context.

Modulation of Stress Reactions and Homeostasis in Experimental Animals

Stress elicits a cascade of physiological and hormonal responses, and magnesium has been shown to play a modulatory role in this process. mdpi.com Animal studies have demonstrated that L-magnesium aspartate can attenuate stress reactions.

Research in rats has shown that supplementation with monomagnesium-L-aspartate hydrochloride can inhibit the release of stress hormones and exhibits calcium-antagonistic effects. nih.gov Comparative studies have also been conducted to evaluate the effects of different magnesium salts on stress reactions. For instance, the impact of magnesium chloride and magnesium aspartate hydrochloride on stress-induced changes in blood parameters has been investigated in rats subjected to restraint stress. nih.gov These studies contribute to the understanding of how different forms of magnesium can influence the body's response to stressful stimuli.

Furthermore, dietary magnesium deficiency in mice has been established as a model for studying enhanced anxiety and dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov In these models, magnesium deficiency leads to increased anxiety-like behaviors and elevated levels of stress hormones like ACTH. nih.gov

Skeletal Muscle Health, Homeostasis, and Oxidative Stress Mitigation

Preclinical research underscores the essential role of magnesium in modulating critical pathways that affect skeletal muscle homeostasis and the mitigation of oxidative stress. researchgate.netnih.gov Magnesium is a vital mineral for numerous metabolic and physiological functions within the human body, including its significant role in skeletal muscle health. nih.govmdpi.com It is indispensable for processes that directly influence muscle integrity and function, such as energy metabolism, transmembrane transport of ions, and the mechanics of muscle contraction and relaxation. nih.govnih.govelsevierpure.com

Investigations in animal models have demonstrated that magnesium deficiency can lead to mitochondrial damage in muscle tissue, manifesting as swelling and other ultrastructural changes. nih.gov This is significant because mitochondria are primary sites of reactive oxygen species (ROS) production, and their dysfunction can exacerbate oxidative stress. nih.govresearchgate.net Oxidative stress, characterized by an imbalance between ROS production and the body's ability to neutralize them, is implicated in the pathophysiology of skeletal muscle damage and atrophy. researchgate.netnih.gov

Magnesium exhibits anti-inflammatory properties that contribute to its protective effects on muscle. nih.gov Chronic inflammation is a known contributor to muscle degradation. nih.gov Preclinical data indicate that magnesium can suppress the production of pro-inflammatory cytokines by downregulating key signaling pathways, such as the TLR/NF-κB pathway. nih.govnih.govwikipedia.org Persistent activation of the NF-κB pathway has been shown to induce significant muscle atrophy in mouse models. nih.govnih.gov By modulating these inflammatory and oxidative stress pathways, magnesium helps maintain muscle homeostasis and protect against damage. nih.govresearchgate.net

The aspartate component of L-Magnesium Aspartate is a crucial amino acid involved in various metabolic pathways, including the malate-aspartate shuttle, which is vital for transferring reducing equivalents into the mitochondria for energy production. This synergy between magnesium's role in ATP metabolism and aspartate's role in cellular energy shuttles is fundamental to meeting the high energy demands of skeletal muscle.

Table 1: Preclinical Findings on Magnesium's Role in Skeletal Muscle

| Area of Investigation | Key Preclinical Findings | References |

| Muscle Homeostasis | Magnesium is crucial for myogenesis, muscle fiber composition, and performance. | researchgate.net |

| Oxidative Stress | Magnesium deficiency is linked to mitochondrial damage and increased oxidative stress in muscle tissue. | nih.govnih.gov |

| Inflammation | Magnesium can reduce pro-inflammatory cytokine production by downregulating the TLR/NF-κB signaling pathway. | nih.govnih.govwikipedia.org |

| Muscle Atrophy | Persistent activation of the NF-κB pathway, which can be modulated by magnesium, induces significant muscle atrophy in mice. | nih.govnih.gov |

Neuroprotective Mechanisms and Synaptic Plasticity in Animal Models

In preclinical animal models, magnesium has demonstrated significant neuroprotective effects and a crucial role in modulating synaptic plasticity, the cellular basis for learning and memory. pnas.orgpnas.org The neuroprotective action of magnesium is closely linked to its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net Aspartate, along with glutamate (B1630785), is a primary excitatory neurotransmitter that activates these receptors. nih.gov

Under normal physiological conditions, the NMDA receptor channel is blocked by a magnesium ion. nih.gov Overstimulation of NMDA receptors by excitatory neurotransmitters leads to excessive calcium influx, initiating a cascade of events that result in excitotoxic neuronal death. researchgate.net Animal models of brain injury have shown that systemic administration of magnesium can prevent excitotoxic lesions. researchgate.net For instance, in a mouse model of developmental brain injury using the NMDA agonist ibotenate, magnesium sulfate (B86663) administration prevented the formation of porencephalic cysts and other hypoxic-like lesions. researchgate.net

Furthermore, magnesium has been shown to protect cognitive functions and enhance synaptic plasticity in animal models of sporadic Alzheimer's disease. nih.gov In streptozotocin-induced Alzheimer's model rats, intraperitoneal administration of magnesium sulfate rescued learning and memory deficits. nih.gov Mechanistically, this was associated with the reversal of impairments in long-term potentiation (LTP), a form of synaptic plasticity. pnas.org The treatment also decreased the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease, by modulating the activity of enzymes like GSK-3β and Akt. pnas.org

Studies using different magnesium compounds, such as magnesium-L-threonate (MgT), have shown that increasing magnesium levels in the brain can prevent synapse loss and reverse memory deficits in transgenic mouse models of Alzheimer's disease. pnas.orgpnas.org These findings highlight the therapeutic potential of elevating brain magnesium to combat neurodegenerative processes and support cognitive health. pnas.org

Table 2: Neuroprotective and Synaptic Effects of Magnesium in Animal Models

| Animal Model | Magnesium Compound | Observed Effects | References |

| Mouse model of excitotoxic brain injury | Magnesium Sulfate | Prevented hypoxic-like cortical and subcortical lesions. | researchgate.net |

| Rat model of sporadic Alzheimer's (streptozotocin-induced) | Magnesium Sulfate | Protected learning and memory, reversed LTP impairments, reduced tau hyperphosphorylation. | pnas.orgnih.gov |

| Transgenic mouse model of Alzheimer's disease | Magnesium-L-threonate (MgT) | Prevented synapse loss and reversed memory deficits. | pnas.orgpnas.org |

| Rat model of magnesium deficiency | Magnesium N-Acetyltaurinate (ATA Mg®) | Improved long-term potentiation in the hippocampus. |

Role in Biomineralization Processes and Crystallization Switch Mechanisms

In vitro investigations have revealed a fascinating and precise role for L-Magnesium Aspartate in the control of biomineralization, particularly through a "crystallization switch" mechanism inspired by the shell molting process in crustaceans. This process involves the regulation of the transformation of amorphous calcium mineral phases into crystalline structures.

During the molt cycle of crustaceans, amorphous calcium carbonate (ACC) and amorphous calcium phosphate (B84403) (ACP) are stabilized by magnesium and stored as precursors for the rapid formation of the new shell. In vitro experiments have confirmed that magnesium ions increase the lifetime of ACC and ACP in solution, effectively switching "off" the crystallization process temporarily.

The "on" switch for crystallization is triggered by the introduction of aspartate. While aspartate monomer alone can inhibit the crystallization of pure amorphous calcium minerals, its presence in a magnesium-stabilized system has the opposite effect. It actively reduces the stability of the magnesium-stabilized amorphous precursors, promoting their transformation into crystalline phases like calcite and hydroxyapatite.

This cooperative effect between magnesium and aspartate provides a sophisticated, biologically inspired mechanism for controlling material fabrication. The proposed model for this action is an "Asp-enhanced magnesium desolvation model," where aspartate facilitates the removal of water molecules surrounding the magnesium ions, thereby reducing the energy barrier for the phase transformation. This switch is highly specific; no such effect is observed if the amorphous phases are first stabilized by aspartate followed by the addition of magnesium. This discovery offers a deeper understanding of the intelligent control mechanisms in natural biomineralization and may inform advanced materials science strategies.

Table 3: The Magnesium-Aspartate Crystallization Switch in Vitro

| Component | Function in Biomineralization | Mechanism | References |